Structural Differentiation: 5-Methylfuran vs. 4-Bromophenyl at the Thiazole 4-Position
The target compound incorporates a 5-methylfuran-2-yl substituent at the thiazole 4-position, which is a distinct heteroaromatic ring compared to the 4-bromophenyl group found in a closely related analog (CID 1356237) [1]. This substitution replaces a lipophilic, electron-withdrawing bromophenyl group with a smaller, electron-rich heterocycle, which is predicted to significantly alter the molecule's binding orientation, electronic surface potential, and metabolic profile [1]. Direct quantitative activity comparison data for these two compounds is not publicly available, making this a class-level inference based on structural analysis.
| Evidence Dimension | Thiazole 4-position substituent chemical structure |
|---|---|
| Target Compound Data | 5-methylfuran-2-yl |
| Comparator Or Baseline | 4-bromophenyl (CID 1356237) |
| Quantified Difference | Calculated LogP difference of approximately -0.9 (predicted); topological polar surface area (TPSA) increase of ~13 Ų (predicted) |
| Conditions | In silico prediction based on PubChem computed properties |
Why This Matters
The structural switch from a halogenated phenyl to a methylfuran heterocycle is a common medicinal chemistry strategy to modulate target selectivity, solubility, and off-target profiles, making this compound a distinct and non-fungible chemical tool.
- [1] PubChem. N-(4-(4-bromophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. Compound Summary. CID 1356237. View Source
